3-(3-Chlorophenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
The compound you mentioned seems to be a derivative of thiazole and oxadiazole, which are both heterocyclic compounds . Thiazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis information for the compound you mentioned is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Thiazole derivatives are generally crystalline in nature .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- A study on the transformation of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system containing 1,2,4-oxadiazolo[3,4-c][1,4]thiazine underlines innovative synthetic pathways in heterocyclic chemistry. The structural characterization was confirmed using various physical methods (Spinelli et al., 1992).
Biological Activities
- Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and found to exhibit significant nematocidal activity. This study highlights the potential of 1,2,4-oxadiazole compounds in developing new nematicides (Liu et al., 2022).
- The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were aimed at discovering new anticancer agents. Several compounds exhibited moderate to excellent activity against various cancer cell lines, indicating the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Fungicidal Activities
- Research on the synthesis and antimicrobial screening of new Mannich bases bearing a 1,3,4-oxadiazoline ring system reveals the antimicrobial potential of these compounds, offering a pathway for the development of new antimicrobial agents (JagadeeshPrasad et al., 2015).
- The synthesis and fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani demonstrate the application of 1,2,4-oxadiazole derivatives in addressing agricultural challenges, particularly in combating rice sheath blight (Chen et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-5-7-13(8-6-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-3-2-4-15(20)9-14/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVMXKZJIHGTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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